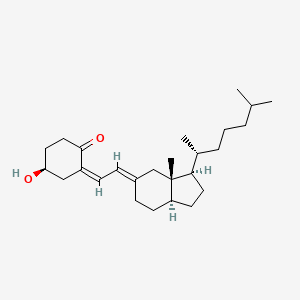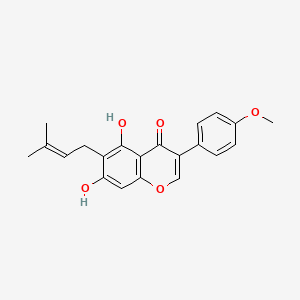
4'-Acetamidochalcone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WR-080539 involves a series of chemical reactions that require precise conditions to ensure the desired product is obtained. The specific synthetic routes and reaction conditions for WR-080539 are not widely published, but it typically involves the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of WR-080539 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
WR-080539 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications .
Common Reagents and Conditions
Common reagents used in the reactions involving WR-080539 include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of WR-080539 depend on the specific reagents and conditions used.
Scientific Research Applications
WR-080539 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of WR-080539 involves its interaction with specific molecular targets, such as cyclin-dependent protein kinases. These interactions can modulate various cellular pathways, leading to changes in cellular behavior and function . The compound’s ability to inhibit specific enzymes and proteins makes it a valuable tool in drug discovery and development .
Properties
CAS No. |
19337-19-0 |
|---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N-[4-[(E)-3-phenylprop-2-enoyl]phenyl]acetamide |
InChI |
InChI=1S/C17H15NO2/c1-13(19)18-16-10-8-15(9-11-16)17(20)12-7-14-5-3-2-4-6-14/h2-12H,1H3,(H,18,19)/b12-7+ |
InChI Key |
CUYJTAUCYGHYLW-KPKJPENVSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2 |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2 |
| 19337-19-0 | |
Synonyms |
4'-acetamidochalcone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-[(3aR,4S,9bS)-8-[(4-methoxyphenyl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B1233528.png)

